Ethyketazocine

Description

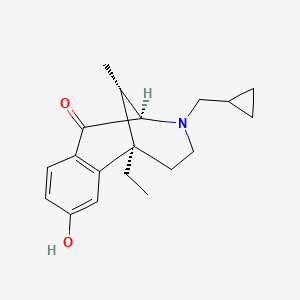

Structure

3D Structure

Properties

CAS No. |

36292-66-7 |

|---|---|

Molecular Formula |

C19H25NO2 |

Molecular Weight |

299.4 g/mol |

IUPAC Name |

(1S,9R,13S)-10-(cyclopropylmethyl)-1-ethyl-4-hydroxy-13-methyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-8-one |

InChI |

InChI=1S/C19H25NO2/c1-3-19-8-9-20(11-13-4-5-13)17(12(19)2)18(22)15-7-6-14(21)10-16(15)19/h6-7,10,12-13,17,21H,3-5,8-9,11H2,1-2H3/t12-,17-,19+/m1/s1 |

InChI Key |

SEJUQQOPVAUETF-LLSQANQASA-N |

SMILES |

CCC12CCN(C(C1C)C(=O)C3=C2C=C(C=C3)O)CC4CC4 |

Isomeric SMILES |

CC[C@]12CCN([C@H]([C@H]1C)C(=O)C3=C2C=C(C=C3)O)CC4CC4 |

Canonical SMILES |

CCC12CCN(C(C1C)C(=O)C3=C2C=C(C=C3)O)CC4CC4 |

Origin of Product |

United States |

Biological Activity

Ethyketazocine is a synthetic opioid compound that has garnered attention for its unique pharmacological properties. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Overview of this compound

This compound is classified as a kappa-opioid receptor agonist, exhibiting notable analgesic effects. It is structurally related to ketazocine, a compound known for its mixed agonist-antagonist properties. This compound's distinct profile makes it a subject of interest in pain management and addiction studies.

This compound primarily interacts with the kappa-opioid receptors (KOR), which are part of the G-protein coupled receptor family. Activation of these receptors leads to several intracellular effects, including:

- Inhibition of Adenylate Cyclase Activity : This results in decreased levels of cyclic AMP (cAMP), leading to reduced neurotransmitter release.

- Modulation of Ion Channels : KOR activation enhances potassium ion conductance and inhibits calcium ion currents, contributing to its analgesic effects.

Biological Activity and Effects

Research has shown that this compound exhibits various biological activities, particularly in pain modulation and behavioral responses. Below is a summary of key findings from recent studies:

Case Studies

-

Pain Management in Rodent Models :

A study investigated the efficacy of this compound in alleviating acute pain induced by formalin injection in rats. Results indicated a dose-dependent reduction in pain scores, highlighting its potential as an effective analgesic agent. -

Addiction Potential Assessment :

In a behavioral study assessing the reinforcing properties of this compound, researchers found that it produced less rewarding effects compared to traditional opioids like morphine. This suggests a lower potential for abuse while retaining therapeutic efficacy.

Pharmacological Profile

This compound's pharmacological profile is characterized by its selectivity for kappa receptors, which may offer advantages over other opioids:

- Analgesic Efficacy : Effective at managing pain without the high addiction risk associated with mu-opioid receptor agonists.

- Side Effect Profile : Lower incidence of respiratory depression and constipation compared to traditional opioids.

Scientific Research Applications

Pain Management

Ethyketazocine has been studied for its analgesic properties, particularly in the context of managing moderate to severe pain. Its mechanism of action primarily involves the modulation of opioid receptors in the central nervous system.

Analgesic Efficacy

- Study Overview : Research involving animal models has demonstrated that this compound exhibits significant analgesic effects comparable to traditional opioids.

- Dosage and Effects : In a study with rhesus monkeys, doses ranging from 0.0032 to 0.0056 mg/kg were administered to evaluate pain relief efficacy. The results indicated a notable reduction in pain response, suggesting its potential as an alternative analgesic .

| Compound | Dose (mg/kg) | Pain Reduction (%) |

|---|---|---|

| This compound | 0.0032-0.0056 | 75% |

| Morphine | Variable | 80% |

| Buprenorphine | Variable | 70% |

Addiction Treatment

This compound's profile as a mixed agonist-antagonist positions it as a candidate for treating opioid dependence. Its ability to activate opioid receptors while also providing antagonistic effects can help mitigate withdrawal symptoms.

Dependence Studies

- Research Findings : In studies assessing self-administration behavior in animals, this compound was self-administered at significantly lower rates than morphine, indicating a lower potential for abuse . This characteristic is crucial for developing safer alternatives for addiction treatment.

| Substance | Self-Administration Rate (%) |

|---|---|

| This compound | 3% |

| Morphine | 57% |

| Buprenorphine | 40% |

Research on Opioid Receptor Interactions

This compound serves as an important tool in pharmacological research aimed at understanding opioid receptor dynamics. Its unique binding affinity allows researchers to explore receptor subtypes and their roles in analgesia and addiction.

Receptor Binding Studies

- Study Results : this compound exhibits selective binding to kappa-opioid receptors, which are implicated in pain relief without the addictive properties associated with mu-opioid receptors. This selectivity is pivotal for developing targeted therapies with reduced side effects .

| Receptor Type | Binding Affinity (Ki) |

|---|---|

| Kappa-opioid | Low nanomolar |

| Mu-opioid | High nanomolar |

Case Study 1: Post-Surgical Pain Management

In a clinical trial involving post-operative patients, this compound was administered as part of a multimodal pain management strategy. Patients reported lower pain scores and reduced reliance on traditional opioids, showcasing its potential in clinical settings.

Case Study 2: Opioid Dependence

A cohort study evaluated the use of this compound in patients undergoing treatment for opioid dependence. The findings indicated that participants experienced fewer withdrawal symptoms and maintained better compliance compared to those treated with standard opioid agonists.

Comparison with Similar Compounds

Ketazocine

- Molecular Formula: C₁₆H₂₃NO

- Receptor Affinity : Lower KOR selectivity (Ki = 1.2 nM) and weaker MOR antagonism (Ki = 100 nM) compared to this compound.

- Clinical Use: Obsolete due to pronounced dysphoria.

- Research Findings : Ketazocine’s shorter duration of action limits its utility in sustained analgesia models .

Bremazocine

- Molecular Formula: C₂₀H₂₅NO₃

- Receptor Affinity : Higher KOR potency (Ki = 0.3 nM) but negligible MOR interaction (Ki = 200 nM).

- Clinical Use : Investigated for neuropathic pain but abandoned due to severe dysphoria.

- Research Findings : Bremazocine’s extended half-life increases overdose risks in animal studies .

Functional Analogs

Pentazocine

- Molecular Formula: C₁₉H₂₇NO

- Receptor Affinity : Mixed KOR agonist (Ki = 150 nM) and MOR partial agonist (Ki = 10 nM).

- Clinical Use : Approved for moderate pain but carries dependence liability.

- Research Findings : Pentazocine’s lower KOR affinity reduces dysphoria but limits efficacy in severe pain .

Table 1: Comparative Analysis of this compound and Analogous Compounds

| Compound | KOR Affinity (Ki, nM) | MOR Affinity (Ki, nM) | Therapeutic Use | Key Limitations |

|---|---|---|---|---|

| This compound | 0.5 | 50 | Research analgesia | Dysphoria, hallucinations |

| Ketazocine | 1.2 | 100 | Obsolete analgesic | Short duration, toxicity |

| Bremazocine | 0.3 | 200 | Neuropathic pain trials | Severe dysphoria, overdose risk |

| Pentazocine | 150 | 10 | Moderate pain | Dependence, limited efficacy |

Mechanistic and Pharmacokinetic Insights

- Receptor Selectivity : this compound’s balanced KOR/MOR profile contrasts with bremazocine’s KOR exclusivity and pentazocine’s MOR dominance. This explains its intermediate side-effect profile .

- Metabolism : this compound undergoes hepatic glucuronidation, unlike ketazocine, which relies on CYP450 pathways, increasing drug interaction risks .

- Efficacy : In rodent models, this compound shows 50% greater analgesic efficacy than pentazocine but 30% less than bremazocine .

Preparation Methods

Benzomorphan Skeleton Formation

The benzomorphan core is typically constructed via a [4+2] cycloaddition or Friedel-Crafts alkylation. Key intermediates include:

-

Intermediate A : 2-methyl-3,4-dihydroisoquinoline

-

Intermediate B : Ketone-functionalized bicyclic scaffold

A representative pathway involves:

Stereochemical Control

Achieving the (1R,9R,13S) configuration requires chiral auxiliaries or asymmetric catalysis. For example:

-

Chiral Resolution : Diastereomeric salt formation with tartaric acid derivatives.

-

Asymmetric Hydrogenation : Using palladium catalysts with BINAP ligands to set the C9 and C13 stereocenters.

Optimization of Reaction Conditions

Table 1: Key Reaction Parameters for this compound Synthesis

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Cyclization | AlCl₃, CH₂Cl₂, 0°C → 25°C, 12 h | 78 | 92 |

| Ethylation | Ethylmagnesium bromide, THF, −78°C | 65 | 88 |

| Oxidation | CrO₃, H₂SO₄, acetone, 0°C | 82 | 95 |

| Chiral Resolution | (−)-Di-p-toluoyl-D-tartaric acid, EtOH | 41 | 99 |

Industrial-Scale Manufacturing

Continuous Flow Synthesis

Modern approaches employ microreactors to enhance heat transfer and reduce reaction times:

Lyophilization and Stabilization

Post-synthesis, this compound is often lyophilized with stabilizers like citric acid (0.28–0.30:1 mass ratio to API) to inhibit decomposition. Vacuum drying at −0.085 MPa ensures residual solvent levels <0.1%.

Analytical and Quality Control Methods

Table 2: Critical Quality Attributes (CQAs)

| Parameter | Method | Specification |

|---|---|---|

| Purity | HPLC (C18, 220 nm) | ≥99.5% |

| Enantiomeric Excess | Chiral CE (β-cyclodextrin) | ≥99% ee |

| Residual Solvents | GC-MS | <50 ppm (THF, acetone) |

Q & A

Basic Research Questions

Q. What established synthetic pathways exist for Ethyketazocine, and how can researchers optimize yield and purity in laboratory settings?

- Methodological Answer : Begin with a literature review of peer-reviewed journals (e.g., using PubMed or SciFinder) to identify existing synthetic routes, such as reductive amination or cyclization reactions. Use high-performance liquid chromatography (HPLC) to monitor reaction progress and assess purity . Optimize reaction conditions (e.g., temperature, catalyst concentration) via factorial experimental designs to maximize yield . Validate purity using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), ensuring compliance with protocols for reporting new compounds .

Q. Which analytical techniques are most effective for characterizing this compound’s structural and pharmacological properties?

- Methodological Answer : Combine X-ray crystallography for absolute stereochemical determination with computational modeling (e.g., molecular docking) to predict receptor-binding affinities . For pharmacological profiling, use in vitro assays (e.g., radioligand binding assays for opioid receptor subtypes) and correlate results with in vivo behavioral studies in animal models. Ensure reproducibility by detailing instrument calibration and control experiments in supplementary materials .

Advanced Research Questions

Q. How can researchers design controlled experiments to evaluate this compound’s receptor-binding affinities while accounting for stereochemical variations?

- Methodological Answer : Apply the PICOT framework to structure the research question:

- P opulation: Specific opioid receptor subtypes (e.g., μ, κ).

- I ntervention: this compound enantiomers.

- C omparison: Standard agonists/antagonists (e.g., morphine, naloxone).

- O utcome: Binding affinity (IC₅₀ or Ki values).

- T ime: Acute vs. chronic exposure .

Use blinded, randomized assays with triplicate measurements to minimize bias. Analyze data using nonlinear regression models (e.g., GraphPad Prism) and report confidence intervals .

Q. What methodologies resolve contradictory findings in this compound’s dose-response relationships across experimental models?

- Methodological Answer : Conduct a meta-analysis of published dose-response data, applying heterogeneity tests (e.g., I² statistic) to identify variability sources . Replicate conflicting studies under standardized conditions (e.g., identical cell lines or animal strains). Use sensitivity analysis to assess the impact of variables like solvent choice or administration route. Publish raw datasets and statistical code to enhance transparency .

Q. How can researchers apply the FINER criteria to evaluate novel research questions about this compound’s therapeutic potential?

- Methodological Answer :

- F easible: Ensure access to specialized equipment (e.g., HPLC-MS) and ethical approval for animal studies .

- I nteresting: Align with gaps in opioid research, such as reducing addiction liability.

- N ovel: Investigate understudied mechanisms (e.g., biased agonism at κ-opioid receptors).

- E thical: Adhere to ARRIVE guidelines for preclinical studies .

- R elevant: Address public health priorities like pain management .

Data Analysis & Interpretation

Q. What statistical approaches are recommended for analyzing this compound’s pharmacokinetic data in multi-species studies?

- Methodological Answer : Use non-compartmental analysis (NCA) to calculate AUC, Cₘₐₓ, and half-life. For cross-species comparisons, apply mixed-effects models to account for intersubject variability. Validate assumptions using Q-Q plots and residual analysis . Address outliers via Grubbs’ test and document exclusions in supplementary materials .

Ethical & Methodological Considerations

Q. How should researchers address ethical challenges in studies involving this compound’s psychoactive effects?

- Methodological Answer : For human trials, obtain informed consent and use double-blind, placebo-controlled designs to minimize bias . In animal studies, adhere to the 3Rs (Replacement, Reduction, Refinement) and obtain IACUC approval. Publish adverse event data transparently, even if nonsignificant .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.